2-Dimethylamino-6-fluorobenzonitrile
Overview
Description
2-Dimethylamino-6-fluorobenzonitrile is an organic compound with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . It is characterized by the presence of a dimethylamino group and a fluorine atom attached to a benzonitrile core. This compound is primarily used in research and development, particularly in the fields of chemistry and material science.
Preparation Methods
The synthesis of 2-Dimethylamino-6-fluorobenzonitrile can be achieved through various methods. One common synthetic route involves the treatment of 2,6-dichlorobenzonitrile with potassium fluoride in sulfolane. The reaction conditions typically include elevated temperatures and the use of a polar aprotic solvent to facilitate the substitution reaction.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Dimethylamino-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The presence of the dimethylamino and fluorine groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an alkyl halide can yield a substituted benzonitrile derivative.
Scientific Research Applications
2-Dimethylamino-6-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biology and Medicine: Research studies have explored its potential as a fluorescent probe for biological imaging and as a precursor for the synthesis of bioactive molecules.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as an electron-donating group, influencing the electronic properties of the compound. This can affect its reactivity and interactions with other molecules.
In biological systems, the compound may interact with proteins and enzymes, altering their activity and function. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
2-Dimethylamino-6-fluorobenzonitrile can be compared with other similar compounds, such as:
2-Dimethylamino-4-fluorobenzonitrile: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.
2-Dimethylamino-6-chlorobenzonitrile: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and applications.
2-Dimethylamino-6-bromobenzonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(dimethylamino)-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNKVUULRIWDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371837 | |
Record name | 2-Dimethylamino-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96994-73-9 | |
Record name | 2-Dimethylamino-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96994-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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